

# Atazanavir Pharmacokinetics: A Comparative Analysis Across Diverse Patient Populations

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## Compound of Interest

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A comprehensive guide for researchers and drug development professionals on atazanavir plasma concentrations in adult, pregnant, pediatric, and hepatically impaired patient populations. This document provides a comparative analysis of key pharmacokinetic parameters, detailed experimental methodologies, and a visual representation of the analytical workflow.

This guide synthesizes pharmacokinetic data from multiple studies to provide a comparative overview of atazanavir levels in various patient populations. Understanding these differences is crucial for dose optimization and ensuring therapeutic efficacy and safety. Atazanavir, an azapeptide protease inhibitor, is a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.<sup>[1]</sup> Its pharmacokinetic profile can be influenced by a multitude of factors including age, pregnancy-related physiological changes, and organ function.

## Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of atazanavir in different patient populations. These parameters—Area Under the Curve (AUC), Maximum Concentration (C<sub>max</sub>), and Trough Concentration (C<sub>min</sub>)—are essential for assessing drug exposure and therapeutic effectiveness. A therapeutic target trough concentration of >0.15 mg/L is often cited for successful viral suppression.<sup>[2]</sup>

### Table 1: Atazanavir Pharmacokinetics in Pregnant vs. Non-Pregnant Adults

Patient Population	Atazanavir/Ritonavir Dose (mg)	n	AUC <sub>0-24</sub> (mcg·hr/mL) [Median]	C <sub>max</sub> (ng/mL) [Mean]	C <sub>min</sub> /C <sub>trough</sub> (ng/mL) [Mean/Median]	Reference
Pregnant (3rd Trimester)	300/100	18	41.9	-	-	[3][4]
300/100 (with Tenofovir)	20	28.8	-	-	[3][4]	
300/100	-	28,510 (ng·hr/mL)	2,591	486	[5]	
400/100	21	-	-	-	[6]	
Postpartum	300/100	18	57.9	-	-	[3][4]
300/100 (with Tenofovir)	20	39.6	-	-	[3][4]	
300/100	-	30,465 (ng·hr/mL)	2,878	514	[5]	
Non-Pregnant Adults	300/100	-	57 (mean)	-	-	[3][4]
300/100	-	32,643 (GM)	2,802 (GM)	398 (GM)	[7]	

GM: Geometric Mean

Studies have consistently shown that atazanavir exposure is reduced during pregnancy, particularly in the third trimester, which may necessitate dose adjustments.[3][4][8] The co-administration of tenofovir can further decrease atazanavir concentrations.[3][4]

**Table 2: Atazanavir Pharmacokinetics in Pediatric Patients**

Age Group	Formulation	Atazanavir/Ritonavir Dose	n	AUC <sub>0-24</sub> (ng·hr/mL) [Geometric Mean]	C <sub>min</sub> /C <sub>trough</sub> (mg/L) [Geometric Mean]	Reference
3 months to < 2 years	Powder	Varied	-	Highly variable	-	[9]
>2 to ≤ 13 years	Powder	310 mg/m <sup>2</sup>	-	-	-	[9]
>2 to ≤ 21 years	Capsules	205 mg/m <sup>2</sup>	-	-	-	[9]
3 to 15 years (14-24.9 kg)	-	200/75 mg	54	44,300	0.48	[10]
3 to 15 years (≥25 kg)	-	300/100 mg	54	44,300	0.48	[10]

Pharmacokinetics in pediatric patients, especially infants and young children, exhibit high inter-subject variability.[9][11] Dosing recommendations are often based on body weight or body surface area to achieve exposures comparable to those in adults.[12][13]

**Table 3: Atazanavir Pharmacokinetics in Patients with Hepatic Impairment**

Population	Atazanavir Dose (mg)	n	AUC (ng·hr/mL) [Median]	Cmin/Ctrough (ng/mL)	Reference
End-Stage Liver Disease	400 (unboosted)	15	19,211 (at week 4)	>100 in 8/10 subjects at week 24	<a href="#">[14]</a> <a href="#">[15]</a>
Moderate to Severe Hepatic Impairment	400 (single dose)	16	42% greater than healthy volunteers	-	<a href="#">[16]</a>

Atazanavir is primarily metabolized by the liver.[\[16\]](#)[\[17\]](#) In patients with hepatic impairment, atazanavir exposure is increased. Unboosted atazanavir has been studied in patients with end-stage liver disease, showing a favorable pharmacokinetic profile in this specific population.[\[14\]](#)[\[15\]](#) However, ritonavir-boosted atazanavir is generally not recommended for patients with hepatic impairment.[\[16\]](#)

## Experimental Protocols

The accurate quantification of atazanavir in plasma is fundamental to pharmacokinetic studies. Various analytical methods have been employed, with High-Performance Liquid Chromatography (HPLC) coupled with different detection systems being the most common.

### High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

- **Sample Preparation:** A common method involves solid-phase extraction (SPE) to clean up the plasma sample. For instance, an OASIS MCX cartridge can be used.[\[18\]](#) Alternatively, liquid-liquid extraction with a solvent like dichloromethane can be employed.[\[19\]](#)
- **Chromatographic Separation:** A C18 column, such as Kromasil C18 (150 mm x 3 mm, 5 µm), is typically used for separation.[\[18\]](#) The mobile phase is often a mixture of acetonitrile and water, delivered isocratically.[\[18\]](#)

- **Detection:** The column effluent is monitored using a UV detector at a specific wavelength, for example, 210 nm[18] or 280 nm.[19]
- **Quantification:** The method is validated for linearity, precision, accuracy, and recovery. The lower limit of quantification (LLOQ) is a critical parameter, with reported values around 0.156 µg/ml[18] and 44 ng/mL.[19]

## High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

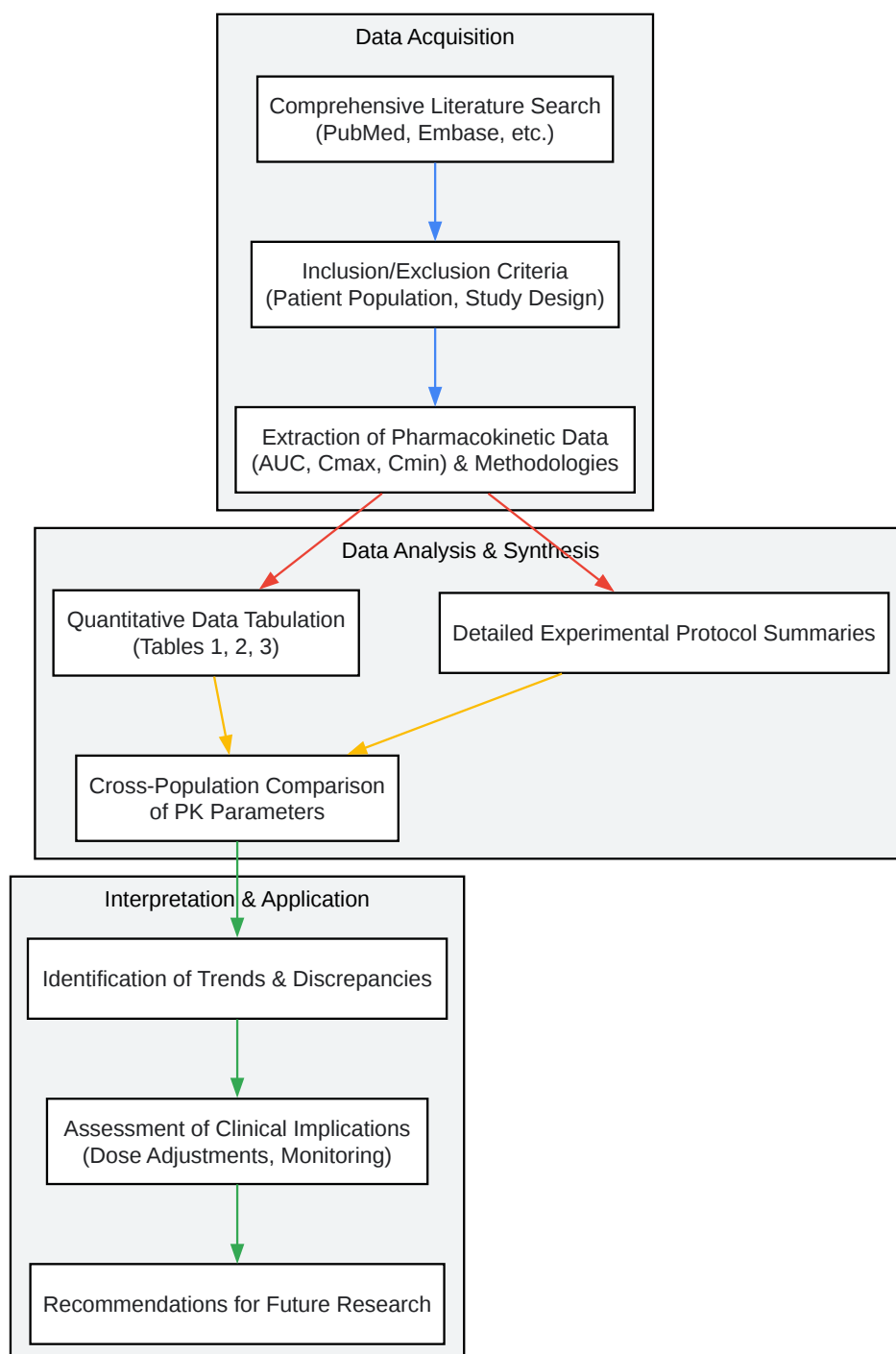
- **Sample Preparation:** Similar to HPLC-UV, sample preparation often involves solid-phase extraction.[20]
- **Chromatographic Separation:** Ultra-performance liquid chromatography (UPLC) systems with columns like Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 µm) can be used for faster and more efficient separation under gradient conditions.[20]
- **Detection:** Tandem mass spectrometry provides high selectivity and sensitivity for the simultaneous determination of multiple protease inhibitors.[20]
- **Validation:** The method is validated according to regulatory guidelines, such as those from the US FDA, for accuracy, precision, matrix effect, recovery, and stability.[20]

## Enzyme Immunoassay (EIA)

- **Principle:** A competitive enzyme immunoassay has been developed for atazanavir quantification. This method utilizes polyclonal antibodies raised against an atazanavir derivative.[21]
- **Procedure:** The assay is performed in microtitration plates after a simple methanol extraction of the plasma sample.[21]
- **Sensitivity:** This technique has demonstrated a very low limit of quantification, around 150 pg/ml, making it more sensitive than some previously published methods.[21]
- **Correlation:** The results from this immunoassay have shown a high correlation with those obtained by a classical HPLC method.[21]

## Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comparative analysis of atazanavir levels in different patient populations, from data acquisition to interpretation and application.



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Caption: Workflow for comparative analysis of atazanavir levels.

## Conclusion

This comparative guide highlights the significant variability in atazanavir pharmacokinetics across different patient populations. The data presented underscore the importance of considering patient-specific factors such as pregnancy, age, and hepatic function when prescribing atazanavir. The detailed experimental protocols provide researchers with a reference for designing future pharmacokinetic studies. Continued research is necessary to further refine dosing strategies and optimize therapeutic outcomes for all patients receiving atazanavir.

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## References

- 1. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Atazanavir Pharmacokinetics With and Without Tenofovir during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atazanavir pharmacokinetics with and without tenofovir during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atazanavir pharmacokinetics not appreciably altered during late-stage pregnancy | aidsmap [aidsmap.com]
- 6. Pharmacokinetics of atazanavir/ritonavir during pregnancy | HIV i-Base [i-base.info]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacokinetics of an Increased Atazanavir Dose with and without Tenofovir During the Third Trimester of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atazanavir and Atazanavir/Ritonavir Pharmacokinetics in HIV-Infected Infants, Children, and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]
- 11. Atazanavir pharmacokinetics in infants, children and adolescents | HIV i-Base [ibase.info]
- 12. Population pharmacokinetics of atazanavir/ritonavir in HIV-1-infected children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 14. A pilot study on the efficacy, pharmacokinetics and safety of atazanavir in patients with end-stage liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Clinical pharmacokinetics and summary of efficacy and tolerability of atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of atazanavir in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Immunoassay To Measure Plasma and Intracellular Atazanavir Levels: Analysis of Drug Accumulation in Cultured T Cells - PMC [pmc.ncbi.nlm.nih.gov]
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